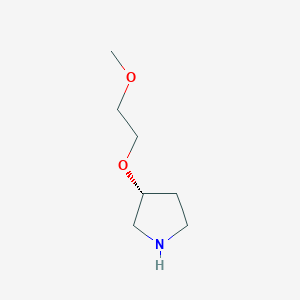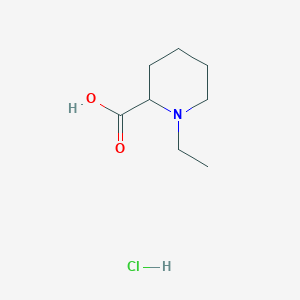![molecular formula C8H4ClN3 B1418825 4-クロロ-1H-ピロロ[2,3-b]ピリジン-3-カルボニトリル CAS No. 920965-87-3](/img/structure/B1418825.png)
4-クロロ-1H-ピロロ[2,3-b]ピリジン-3-カルボニトリル
概要
説明
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core with a chloro substituent at the 4-position and a nitrile group at the 3-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
科学的研究の応用
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
作用機序
Target of Action
Similar compounds have been shown to inhibit jak3, a member of the janus kinase family .
Mode of Action
It’s suggested that the nh moiety at the c4-position is critical for jak inhibition
Biochemical Pathways
Given its potential role as a jak inhibitor, it may impact pathways related to immune response and cell proliferation .
Pharmacokinetics
Its molecular weight of 15258 and solid physical state at 20°C suggest that it may have reasonable bioavailability .
Result of Action
As a potential jak inhibitor, it may have effects on immune response and cell proliferation .
Action Environment
The compound is recommended to be stored under inert gas at room temperature, preferably in a cool and dark place below 15°C . It is air sensitive, indicating that exposure to air might affect its stability
生化学分析
Biochemical Properties
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the activity of the kinases, thereby affecting various cellular processes .
Cellular Effects
The effects of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it can affect the migration and invasion abilities of cancer cells, which are critical aspects of cancer progression .
Molecular Mechanism
At the molecular level, 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing their normal function . This inhibition can lead to changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time when exposed to light or air . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For example, high doses of the compound have been associated with toxic effects, including damage to liver and kidney tissues . It is important to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can affect its localization and accumulation, which are important for its biological activity.
Subcellular Localization
The subcellular localization of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile is critical for its function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence its activity and interactions with other biomolecules, thereby affecting cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method starts with 2,3-dicarboxypyridine, which undergoes esterification, reduction, and chlorination. The key steps include:
Esterification: Conversion of 2,3-dicarboxypyridine to its diester form.
Reduction: Reduction of the diester to the corresponding diol.
Chlorination: Introduction of the chloro group at the 4-position.
Cyclization: Treatment with sodium hydride and p-toluenesulfonamide to form the pyrrolo[2,3-B]pyridine ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods may include continuous flow processes and the use of more efficient catalysts and reagents to improve reaction rates and selectivity.
化学反応の分析
Types of Reactions
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chloro group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrolo[2,3-B]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
類似化合物との比較
4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile can be compared with other pyrrolo[2,3-B]pyridine derivatives:
4-Chloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile: Similar structure but with the nitrile group at the 5-position.
1H-pyrrolo[2,3-B]pyridine-3-carbonitrile: Lacks the chloro substituent, which can affect its reactivity and biological activity.
4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile: Substitution of the chloro group with a bromo group can lead to different reactivity and potency in biological assays.
The uniqueness of 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-6-1-2-11-8-7(6)5(3-10)4-12-8/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAJHQBDIDWDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672260 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920965-87-3 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920965-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]phenylamine](/img/structure/B1418750.png)




![[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1418757.png)
![[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine](/img/structure/B1418758.png)

![dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B1418764.png)

